molecular formula C22H22ClKN6O B193129 Losartan Potassium CAS No. 124750-99-8

Losartan Potassium

Cat. No.: B193129
CAS No.: 124750-99-8
M. Wt: 461.0 g/mol
InChI Key: XQGZJPMNGZVHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Losartan is a medication primarily used to treat high blood pressure (hypertension) and to protect the kidneys from damage due to diabetes. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Losartan works by blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten. By blocking this action, losartan helps to relax blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

Losartan is synthesized through a multi-step process involving several key intermediates. One common method involves the reaction of a cyano-containing intermediate with an azide reagent in toluene in the presence of a catalyst. After the reaction, water is added to separate the reaction system into layers, and the middle layer is isolated. The product is then purified and crystallized .

Industrial Production Methods

In industrial settings, losartan is typically produced using a similar synthetic route but on a larger scale. The process involves the use of phase-transfer catalysts and other reagents to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of impurities, such as nitrosamines, which can be harmful .

Chemical Reactions Analysis

Types of Reactions

Losartan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of losartan include azide reagents, phase-transfer catalysts, and solvents like toluene and dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of losartan include its active metabolites and various derivatives that can be used for further research and development .

Scientific Research Applications

Introduction to Losartan Potassium

This compound is an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension and diabetic nephropathy. It has been shown to have significant cardiovascular and renal protective effects, making it a valuable therapeutic agent in various clinical settings. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Profile

This compound works by inhibiting the action of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. Its pharmacological properties include:

  • Molecular Formula : C22H22ClN6O
  • Molecular Weight : 461.9 g/mol
  • Mechanism of Action : Selective antagonist of the angiotensin II receptor type 1 (AT1 receptor).

Hypertension Management

Losartan is first-line therapy for stage 1 hypertension. Clinical studies have demonstrated its efficacy in reducing blood pressure and improving patient outcomes.

  • RENAAL Trial : A randomized trial involving patients with type 2 diabetes showed a significant risk reduction in renal endpoints (16%) when treated with Losartan compared to placebo .
  • Long-term Efficacy : In a study with over 29,000 patients in Japan, Losartan effectively controlled blood pressure over three years, with many patients achieving target levels below 140/90 mmHg .

Diabetic Nephropathy

Losartan has been shown to be renoprotective in patients with type 2 diabetes and hypertension.

  • Mechanism : It reduces proteinuria and slows the progression of renal disease by inhibiting glomerular hypertension.
  • Clinical Evidence : Studies indicate that Losartan significantly decreases the incidence of end-stage renal disease among diabetic patients .

Heart Failure Management

Losartan is also utilized in managing heart failure, particularly in patients intolerant to angiotensin-converting enzyme inhibitors.

  • ELITE Study : This study demonstrated that Losartan was better tolerated than captopril and associated with lower mortality rates in elderly heart failure patients .
  • Guidelines : According to recent guidelines, ARBs like Losartan are essential components of therapy for heart failure with reduced ejection fraction .

Neuroprotective Effects

Recent research suggests potential neuroprotective benefits of Losartan beyond its antihypertensive effects.

  • Cognitive Function : Animal studies indicate that Losartan may improve cerebral blood flow and reduce neuronal damage post-stroke, suggesting benefits for conditions like Alzheimer's disease .
  • Clinical Trials : Investigations into its effects on brain atrophy have yielded mixed results, emphasizing the need for further research .

Case Study 1: Hypertension Control in Elderly Patients

A cohort study involving elderly patients (60-80 years) demonstrated that long-term treatment with Losartan significantly improved quality of life and reduced blood pressure without severe adverse effects.

Case Study 2: Renal Protection in Diabetic Patients

In a clinical setting, a group of diabetic patients treated with Losartan showed a marked decrease in proteinuria levels over six months, highlighting its role in renal protection.

Mechanism of Action

Losartan works by selectively and competitively blocking the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland. This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to the relaxation of blood vessels and a reduction in blood pressure.

Comparison with Similar Compounds

Losartan is often compared with other ARBs, such as valsartan, candesartan, and irbesartan. While all these compounds work by blocking the action of angiotensin II, losartan has some unique properties:

These comparisons highlight losartan’s unique balance of efficacy, safety, and pharmacokinetic properties, making it a widely used and studied ARB.

Biological Activity

Losartan potassium is a widely used antihypertensive medication, classified as an angiotensin II receptor antagonist (ARA). It primarily targets the AT1 receptor subtype, inhibiting the physiological effects of angiotensin II, a potent vasoconstrictor. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions by competitively binding to the AT1 receptor, which is primarily located in vascular smooth muscle and adrenal glands. By preventing angiotensin II from binding to these receptors, losartan induces vasodilation, leading to a decrease in blood pressure. The active metabolite of losartan, E-3174, is significantly more potent and contributes to the drug's prolonged antihypertensive effect.

Pharmacokinetics

Losartan exhibits a bioavailability of approximately 33% when taken orally. The pharmacokinetic parameters are summarized in the following table:

ParameterValue
Cmax (ng/mL) 200-250
Tmax (hours) 1 (losartan), 3-4 (E-3174)
Volume of Distribution 34.4 ± 17.9 L
Protein Binding 98.6-98.8%

Clinical Efficacy

Losartan has been shown to effectively lower blood pressure in patients with mild to moderate hypertension. A multicenter study involving 122 hypertensive adults demonstrated significant reductions in both systolic and diastolic blood pressure. The results are presented in the following table:

Dosage (mg)Systolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
50-9.4-5.6
100-14.2-9.0

Statistical significance was noted with P<0.01P<0.01 for all doses compared to placebo .

Safety Profile

Losartan is generally well tolerated, with a low incidence of adverse effects compared to other antihypertensives. The most commonly reported side effect is dizziness, occurring at a rate slightly higher than placebo . Notably, losartan does not significantly increase the risk of cough, a common issue with ACE inhibitors.

Adverse Effects Summary

Adverse EffectIncidence (%)
DizzinessHigher than placebo
Hyperkalemia1.5% (general trials)
AngioedemaRare

Case Studies

A notable case study reported severe hepatic injury associated with losartan use in a 61-year-old female patient. The patient's liver enzymes elevated dramatically after administration of losartan, indicating acute liver injury as a potential adverse effect . This case underscores the importance of monitoring liver function in patients on long-term losartan therapy.

Properties

CAS No.

124750-99-8

Molecular Formula

C22H22ClKN6O

Molecular Weight

461.0 g/mol

IUPAC Name

potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1

InChI Key

XQGZJPMNGZVHQC-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+]

Appearance

White to Off-White Solid

Key on ui application

antihypertensive

boiling_point

682 °C

brife_desc

angiotensin II receptor antagonist, antihypertensive

Color/Form

Light yellow solid

melting_point

178-184
183.5-184.5 °C
183.5 - 184.5 °C

Key on ui other cas no.

11096-26-7
124750-99-8

physical_description

Solid

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98%

quantity

Milligrams-Grams

Related CAS

124750-99-8 (mono-potassium salt)

shelf_life

2 years

solubility

1mg/mL
4.70e-03 g/L

Synonyms

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Losartan Potassium
Losartan Potassium
Losartan Potassium
Losartan Potassium
Losartan Potassium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.